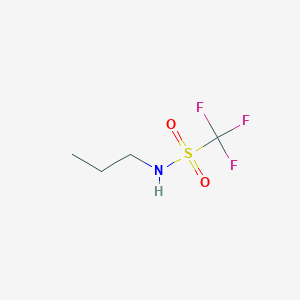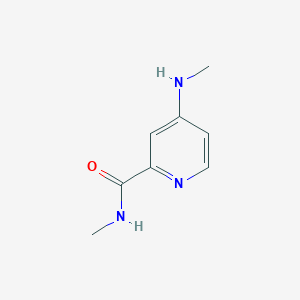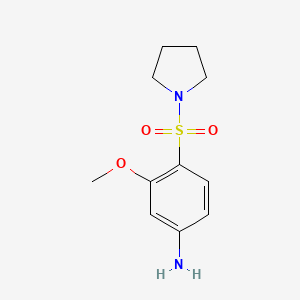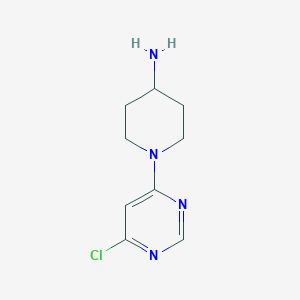
1-(6-Chloro-4-pyrimidinyl)pipéridine-4-amine
Vue d'ensemble
Description
1-(6-Chloropyrimidin-4-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C9H13ClN4 and its molecular weight is 212.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(6-Chloropyrimidin-4-yl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Chloropyrimidin-4-yl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de médicaments et chimie médicinale
Les dérivés de la pipéridine comme la 1-(6-Chloro-4-pyrimidinyl)pipéridine-4-amine jouent un rôle crucial dans la synthèse de médicaments. Ils servent d’intermédiaires clés dans la construction de composés pharmaceutiques complexes en raison de leur réactivité chimique polyvalente . Ce composé peut être fonctionnalisé davantage pour créer une variété de molécules biologiquement actives, ce qui pourrait conduire à de nouveaux agents thérapeutiques.
Recherche pharmacologique
En pharmacologie, les dérivés de ce composé sont étudiés pour leur potentiel à agir comme pharmacophores. Les pharmacophores sont des structures moléculaires qui portent les caractéristiques essentielles responsables de l’activité biologique d’un médicament . La recherche sur ces dérivés peut conduire à la découverte de nouveaux médicaments avec une efficacité améliorée et des effets secondaires réduits.
Agents antimicrobiens
Les groupes chloropyrimidinyl et pipéridinyl sont connus pour contribuer aux propriétés antimicrobiennes. Des études ont montré que des composés structurellement similaires présentent une activité significative contre une gamme de pathogènes microbiens, ce qui suggère que la this compound pourrait être un composé de tête précieux dans le développement de nouveaux agents antimicrobiens .
Recherche anticancéreuse
Des composés avec un noyau de pipéridine ont été étudiés pour leurs propriétés anticancéreuses. La présence d’un groupe chloropyrimidinyl peut améliorer ces propriétés, faisant de la this compound un candidat pour le développement de médicaments anticancéreux. Il peut inhiber la croissance des cellules cancéreuses ou interférer avec les voies de signalisation essentielles à la progression tumorale .
Neuropharmacologie
Les dérivés de la pipéridine sont souvent étudiés pour leurs effets sur le système nerveux central. Ils peuvent servir de blocs de construction pour les médicaments ciblant les conditions neurologiques telles que la maladie d’Alzheimer, la schizophrénie et la dépression. Le groupe chloropyrimidinyl dans la this compound pourrait modifier l’interaction du composé avec les récepteurs neuronaux, conduisant à de nouveaux traitements pour ces affections .
Chimie agricole
Dans le domaine de la chimie agricole, les dérivés de la pipéridine sont utilisés pour synthétiser des pesticides et des herbicides. Les caractéristiques structurelles de la this compound pourraient être exploitées pour développer de nouveaux produits agrochimiques plus efficaces et respectueux de l’environnement .
Propriétés
IUPAC Name |
1-(6-chloropyrimidin-4-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c10-8-5-9(13-6-12-8)14-3-1-7(11)2-4-14/h5-7H,1-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVSZHCHBMPQLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



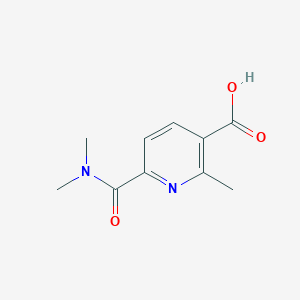
![4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid](/img/structure/B1454239.png)
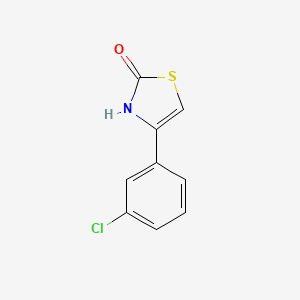
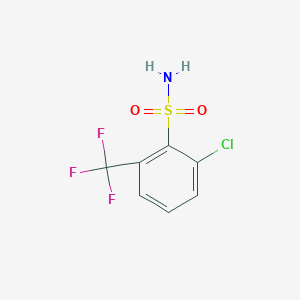
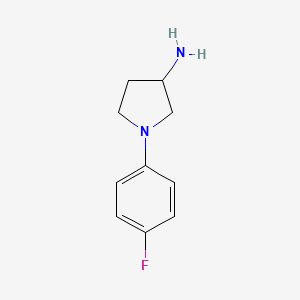
amine](/img/structure/B1454245.png)

